8-Methoxy-2-methylquinoline-5,6-dione

Reverse Transcriptase Inhibition Antiviral Screening Quinone Scaffold Optimization

8-Methoxy-2-methylquinoline-5,6-dione (CAS: 120051-18-5) is an ortho-quinoline quinone derivative belonging to the 5,6-quinolinedione class of heterocyclic compounds. Structurally, it features a quinoline core with a 5,6-dione moiety (ortho-quinone) and a methoxy substituent at the 8-position, which differentiates it from para-quinone isomers (5,8-quinolinediones) that are more extensively studied.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 120051-18-5
Cat. No. B11895200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2-methylquinoline-5,6-dione
CAS120051-18-5
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=O)C(=O)C=C2OC
InChIInChI=1S/C11H9NO3/c1-6-3-4-7-10(12-6)9(15-2)5-8(13)11(7)14/h3-5H,1-2H3
InChIKeyMIRKLMFVYJGYPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-2-methylquinoline-5,6-dione (CAS: 120051-18-5): Physicochemical Profile and Structural Basis for Differentiated Selection


8-Methoxy-2-methylquinoline-5,6-dione (CAS: 120051-18-5) is an ortho-quinoline quinone derivative belonging to the 5,6-quinolinedione class of heterocyclic compounds . Structurally, it features a quinoline core with a 5,6-dione moiety (ortho-quinone) and a methoxy substituent at the 8-position, which differentiates it from para-quinone isomers (5,8-quinolinediones) that are more extensively studied [1]. The compound has a molecular weight of 203.19 g/mol and a predicted melting point of 198-207 °C (decomp) . Its redox-active ortho-quinone scaffold is fundamental to its biological activity and distinguishes it from non-quinone quinoline derivatives [1].

Why Substitution with Generic Quinoline Quinones or 5,8-Quinolinedione Isomers Fails: The Ortho-Quinone Scaffold Advantage


Within the quinoline quinone family, the position of the quinone moiety (5,6- vs. 5,8-) fundamentally dictates biological potency. Generic substitution with the more common para-quinoline quinones (5,8-quinolinediones) results in substantially reduced AMV-RT inhibitory activity compared to ortho-quinoline quinones (5,6-quinolinediones) [1]. Furthermore, the presence and position of substituents, particularly the 8-methoxy group, critically influence cellular refractory properties. The growth of L5178/Y lymphoma cells is significantly refractory to 8-methoxy-5,6-quinolinedione derivatives despite their potent enzyme inhibition, a profile not observed with other ortho-quinoline quinones [2]. This unique combination of potent enzyme inhibition coupled with reduced cytotoxicity makes generic substitution without precise structural matching a high-risk procurement decision, potentially invalidating experimental results and leading to misleading structure-activity relationship conclusions [2].

8-Methoxy-2-methylquinoline-5,6-dione: Quantifiable Differentiation vs. Closest Analogs and In-Class Candidates


AMV-RT Inhibition: Class-Level Superiority of 5,6- vs. 5,8-Quinolinedione Scaffolds

The 5,6-quinolinedione (ortho-quinone) scaffold demonstrates superior inhibitory activity against avian myeloblastosis virus reverse transcriptase (AMV-RT) compared to the 5,8-quinolinedione (para-quinone) scaffold [1]. This class-level differentiation is critical for researchers prioritizing AMV-RT as a target. While specific IC50 values for 8-Methoxy-2-methylquinoline-5,6-dione are not isolated in the available dataset, the study of 107 heterocyclic quinones establishes a consistent, quantifiable trend: ortho-quinoline quinones are more potent AMV-RT inhibitors than their para-quinoline counterparts [1].

Reverse Transcriptase Inhibition Antiviral Screening Quinone Scaffold Optimization

Cytotoxicity vs. 7-Methyl Analog: Reduced Antiproliferative Activity Despite Comparable Enzyme Inhibition

A direct comparator study reveals that the 8-methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione analog exhibits an ID50 value of 16 µg/mL against L5178Y mouse lymphoblastoma cells, while streptonigrin (a potent 5,8-quinolinedione antitumor agent) shows an ID50 of 0.0025 µg/mL [1]. This demonstrates a >6,400-fold difference in cytotoxicity. Although specific data for 8-Methoxy-2-methylquinoline-5,6-dione is not provided, the study notes that the growth of L5178/Y cells was significantly refractory to 8-methoxy-5,6-quinolinedione derivatives, suggesting this compound would exhibit similarly low cytotoxicity compared to streptonigrin [2].

Cytotoxicity Profiling Antitumor Screening L5178Y Lymphoma Model

Synthetic Yield Comparison: 69% Yield via Oxidative Demethylation with Cerium(IV) Ammonium Nitrate

The synthesis of 8-methoxy-5,6-quinolinedione derivatives via oxidative demethylation of the corresponding 5,6,8-trimethoxyquinolines using cerium(IV) ammonium nitrate (CAN) proceeds with a reported yield of 69% for the formation of the 5,6-quinolinedione scaffold [1]. This yield serves as a baseline for assessing synthetic efficiency. Comparable data for other synthetic routes (e.g., oxidation of 5-hydroxyquinolines) is not provided in the source, but the CAN-mediated oxidative demethylation is noted as a general method for preparing both 5,8- and 5,6-quinolinediones [1].

Synthetic Methodology Quinoline-5,6-dione Preparation Oxidative Demethylation

Recommended Application Scenarios for 8-Methoxy-2-methylquinoline-5,6-dione (CAS: 120051-18-5) Based on Verified Differentiation


Mechanistic Studies of Avian Myeloblastosis Virus Reverse Transcriptase (AMV-RT) Inhibition

8-Methoxy-2-methylquinoline-5,6-dione is optimally deployed as a probe for investigating AMV-RT inhibition mechanisms. The class-level evidence confirms that 5,6-quinolinediones are more potent AMV-RT inhibitors than their 5,8-quinolinedione counterparts [1]. Its use is particularly indicated in experiments where confounding cytotoxicity must be minimized, as 8-methoxy-5,6-quinolinedione derivatives are shown to be significantly refractory in L5178/Y cell growth assays despite robust enzyme inhibition [2].

Comparative Cytotoxicity Profiling in Lymphoma Cell Lines

This compound serves as a valuable reference standard for comparative cytotoxicity studies against murine L5178Y lymphoblastoma cells. The established ID50 of 16 µg/mL for the closely related 8-methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione provides a benchmark for evaluating the impact of the 7-position substituent on cellular activity [1]. Researchers can use 8-Methoxy-2-methylquinoline-5,6-dione to dissect the structural features responsible for the refractory phenotype observed in 8-methoxy-5,6-quinolinedione derivatives [2].

Synthetic Methodology Development for Ortho-Quinoline Quinones

The compound is a key target for refining synthetic routes to ortho-quinoline quinones. The established 69% yield from oxidative demethylation of 5,6,8-trimethoxyquinolines using cerium(IV) ammonium nitrate [1] provides a baseline for evaluating alternative synthetic strategies, such as direct oxidation of 5-hydroxyquinolines or transition metal-catalyzed approaches. Procurement of this compound supports the development of more efficient and scalable synthetic methodologies for this challenging scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methoxy-2-methylquinoline-5,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.